molecular formula C4H6N2O B041196 2-Cyano-N-methylacetamide CAS No. 6330-25-2

2-Cyano-N-methylacetamide

Cat. No. B041196
CAS RN: 6330-25-2
M. Wt: 98.1 g/mol
InChI Key: LIHUTSFYFGCWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Cyano-N-methylacetamide involves multiple steps, starting from simple precursors like cyanoacetic acid derivatives. For instance, cyano aminoacetamide can be synthesized from ethyl cyanoacetate through oxidation, reduction, and aminolysis, highlighting the process's efficiency and high yield due to the availability of raw materials and mild reaction conditions (W. Qiang, 2002). Additionally, palladium-catalyzed carbonylation of bromoacetonitrile has been developed to efficiently synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds, showcasing a method suitable for late-stage functionalization (Zhi-Peng Bao & Xiao‐Feng Wu, 2023).

Molecular Structure Analysis

Studies on molecular structures of related compounds like gaseous acetamide and N-methylacetamide have provided insights into the bond distances and angles, offering comparisons between crystalline and gaseous states. For N-methylacetamide, bond lengths and angles have been determined through gas electron diffraction, revealing differences in the N–C(carbonyl) bond length and the C–C and C=O bonds between the molecular structures in the crystal and the gaseous states (Mitsuo Kitano, Tsutomu Fukuyama, & Kozo Kuchitsu, 1973).

Scientific Research Applications

  • Antitumor Applications : Polyfunctionally substituted heterocyclic compounds synthesized from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown high inhibitory effects against human cancer cell lines, indicating its potential in antitumor treatments (Shams et al., 2010).

  • Analytical Chemistry : The study of N-methylacetamide's IR spectrum and its contribution to amide I, II, and III bands can enhance understanding in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

  • Antimicrobial Activity : Novel heterocycles synthesized using 2-Cyano-N-arylacetamide show promising antimicrobial activity against Gram bacteria and fungi, suggesting its application in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).

  • Model for Amide Bonds : 1-aza-2-cyclononanone (l) has a significantly faster rate of nitrogen-hydrogen proton exchange than N-methylacetamide, making it a suitable model for studying cis and trans-amide bonds (Yavari & Roberts, 1978).

  • Interaction with Ions : The interaction of N-methylacetamide with ions like calcium and sodium, as evidenced by infrared shifts, can be useful in understanding molecular interactions in aqueous solutions (Pluhařová et al., 2014).

  • Pest Control : Cyanoacetamide derivatives, including those related to N-methylacetamide, have shown high toxicity against specific cotton pests, indicating potential applications in pest control strategies (El-Sharkawy & Abdullah, 2020).

Safety And Hazards

The safety information for 2-Cyano-N-methylacetamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2-cyano-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHUTSFYFGCWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212692
Record name 2-Cyano-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-methylacetamide

CAS RN

6330-25-2
Record name N-Methylcyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6330-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6330-25-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Cyano-N-methylacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE9HP6RPU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Cyano-N-methylacetamide
Reactant of Route 5
2-Cyano-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-Cyano-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.